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Compound of Interest

Compound Name: 3-Methoxy-1-methyl-1H-indole

CAS No.: 21716-69-8

Cat. No.: B3252547

Get Quote

Executive Summary
Indole derivatives represent one of the most privileged scaffolds in modern medicinal

chemistry. Specifically, the N-methyl-3-methoxyindole core—characterized by a methylated

pyrrole nitrogen and a methoxy substitution at the C3 position—imparts unique steric,

electronic, and lipophilic properties. As a Senior Application Scientist, I have observed that

these precise functional group modifications drastically alter the molecule's interaction with

biological targets, shifting its profile from a simple neurotransmitter analog to a potent anti-

proliferative or antimicrobial agent. This whitepaper elucidates the mechanistic pathways,

structure-activity relationships (SAR), and self-validating experimental protocols essential for

developing these derivatives.

Core Biological Activities & Mechanisms of Action
Tubulin Polymerization Inhibition (Oncology)
The most prominent therapeutic application of N-methylindole derivatives lies in their ability to

disrupt microtubule dynamics. By mimicking the structural motif of Combretastatin A-4 (CA-4),

specific N-methylindole derivatives bind with high affinity to the colchicine binding site on
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-tubulin[1]. The N-methyl group prevents hydrogen bond donation, locking the molecule into a
hydrophobic conformation that deeply penetrates the tubulin pocket. This binding prevents the
assembly of tubulin dimers into functional microtubules, leading to spindle checkpoint
activation, G2/M cell cycle arrest, and subsequent apoptosis[1].

Antimicrobial and Antifungal Efficacy
Beyond oncology, N-methylindole derivatives engineered with thioacetic acid or

sulphonylpyrrolidine moieties exhibit broad-spectrum antimicrobial activity. For instance, N-

methylindole-3-thioacetic acid has demonstrated potent efficacy against clinical isolates

including Staphylococcus aureus and Pseudomonas aeruginosa[2]. The mechanism is

hypothesized to involve the disruption of bacterial cell wall synthesis and membrane integrity,

facilitated by the lipophilic N-methyl group enhancing cellular permeability.

Neuropharmacological Receptor Modulation
Methoxyindoles are structural cousins to endogenous tryptamines like serotonin and melatonin.

Shifting the methoxy group and modifying the N-1 position (e.g., N-methylation or alkylation)

fine-tunes receptor selectivity. Derivatives with methoxy substitutions have shown significant

agonist properties at 5-HT4 receptors (modulating gastrointestinal motility)[3] and picomolar

affinity for melatonin receptors, functioning as potent circadian rhythm modulators[4].

Structure-Activity Relationship (SAR) Data
Synthesis
To streamline lead optimization, the following table summarizes the quantitative impact of

specific substitutions on the N-methyl-3-methoxyindole (and related) scaffolds.
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Compound Class /
Substitution

Primary Target
Key Biological
Readout

Mechanistic
Observation

Unsubstituted N-

methylindole
Tubulin IC50 > 20 µM (HeLa)

Weak binding; lacks

sufficient electron

density for deep

pocket anchoring[1].

N-methylindole +

3,4,5-

trimethoxyphenyl

Tubulin IC50 = 0.34 - 0.86 µM

Addition of electron-

donating groups

enhances tubulin

binding affinity,

mimicking CA-4[1].

N-methylindole-3-

thioacetic acid
Bacterial Membrane MIC < 10 mg/L

Thioacetic moiety

drives antibacterial

potency; N-methyl

enhances

lipophilicity[2].

5/6-Methoxyindole +

N-alkyl
Melatonin / 5-HT Picomolar Affinity

Methoxy position

dictates receptor

subtype selectivity

(e.g., 5-HT4 vs

MT1/MT2)[3][4].

Visualizing the Biological Pathways
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Mechanistic pathway of tubulin polymerization inhibition by N-methyl-3-methoxyindole

derivatives.

Self-Validating Experimental Protocols
As researchers, we must ensure our assays are robust and internally controlled. Below are the

step-by-step methodologies for validating these derivatives, designed with built-in self-

validation checkpoints.

Protocol 4.1: High-Throughput Tubulin Polymerization
Assay
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Causality: This cell-free assay measures the intrinsic ability of the compound to directly inhibit

tubulin assembly. We utilize a fluorescent reporter (e.g., DAPI) because its emission shifts and

intensifies when bound to polymerized microtubules, offering superior sensitivity over traditional

340 nm absorbance assays.

Step-by-Step Methodology:

Reagent Preparation: Prepare Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM

EGTA). Causality: PIPES maintains the optimal physiological pH for tubulin stability, while

EGTA chelates calcium, which otherwise inhibits polymerization.

Compound Dilution: Dilute the N-methyl-3-methoxyindole derivative in DMSO to 10X the final

desired concentration (e.g., 10 µM to 0.1 µM).

Reaction Assembly: In a pre-warmed (37°C) 96-well half-area black plate, combine 5 µL of

the compound, 5 µL of 10 mM GTP, and 40 µL of purified porcine brain tubulin (3 mg/mL in

Tubulin Buffer containing 10 µM fluorescent reporter).

Kinetic Reading: Immediately place the plate in a fluorescence microplate reader (Ex: 360

nm, Em: 420 nm) pre-warmed to 37°C. Record fluorescence every 1 minute for 60 minutes.

Data Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear portion

of the growth curve.

Self-Validation Checkpoints:

Vehicle Control (DMSO only): Must show a classic sigmoidal curve (nucleation phase

rapid growth phase

steady-state plateau). If flat, the tubulin is degraded or GTP is inactive.

Positive Control (Colchicine, 5 µM): Must show complete suppression of the growth phase

(flat line). Validates assay sensitivity to known colchicine-site binders[1].

Protocol 4.2: Resazurin-Based Broth Microdilution
Assay (Antimicrobial)
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Causality: To evaluate the antimicrobial activity of indole derivatives[2], we utilize resazurin.

This blue, non-fluorescent dye is reduced by metabolically active bacteria to resorufin (pink,

highly fluorescent). This removes the subjectivity of visual turbidity reading and allows for

precise MIC (Minimum Inhibitory Concentration) determination.

Step-by-Step Methodology:

Inoculum Preparation: Grow the target strain (e.g., S. aureus) overnight in Mueller-Hinton

Broth (MHB). Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB

to achieve

CFU/mL.

Serial Dilution: In a 96-well clear-bottom plate, perform 2-fold serial dilutions of the indole

derivative (from 128 µg/mL to 0.25 µg/mL) in 50 µL of MHB.

Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum:

CFU/mL).

Incubation: Incubate the plate at 37°C for 18 hours.

Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an

additional 2-4 hours in the dark.

Reading: The MIC is defined as the lowest concentration of the compound that prevents the

color change from blue to pink.

Self-Validation Checkpoints:

Sterility Control (MHB + Resazurin only): Must remain blue. If pink, media is contaminated.

Growth Control (MHB + Bacteria + Resazurin): Must turn pink. If blue, the bacterial inoculum

is dead or insufficient.

Drug Development Workflow
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Iterative high-throughput screening and validation workflow for novel indole derivatives.

Conclusion
The N-methyl-3-methoxyindole scaffold is a highly versatile pharmacophore. By strategically

manipulating its electronic distribution and steric bulk, researchers can direct its biological

activity toward tubulin inhibition for oncology, membrane disruption for infectious diseases, or

specific receptor modulation for neuropharmacology. Adhering to self-validating experimental

protocols ensures that the structure-activity relationships derived are robust, reproducible, and

primed for advanced preclinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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